molecular formula C12H10N2O2 B13908638 Methyl6-phenylpyridazine-3-carboxylate

Methyl6-phenylpyridazine-3-carboxylate

Cat. No.: B13908638
M. Wt: 214.22 g/mol
InChI Key: TXQDJFQJOHCSRH-UHFFFAOYSA-N
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Description

Methyl 6-phenylpyridazine-3-carboxylate is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a pyridazine ring substituted with a phenyl group at the 6-position and a carboxylate ester group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-phenylpyridazine-3-carboxylate typically involves the reaction of 6-phenylpyridazine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production methods for this compound may involve similar esterification reactions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-phenylpyridazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Reagents such as bromine or chlorine can be used for halogenation reactions.

Major Products Formed

    Oxidation: 6-phenylpyridazine-3-carboxylic acid.

    Reduction: 6-phenylpyridazine-3-methanol.

    Substitution: Halogenated derivatives of the phenyl group.

Scientific Research Applications

Methyl 6-phenylpyridazine-3-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in studies related to enzyme inhibition and receptor binding.

    Industry: The compound is used in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of Methyl 6-phenylpyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It may also interact with receptors on cell surfaces, modulating signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.

    Pyridazinone: A derivative with an oxygen atom at the 3-position.

    Phenylpyridazine: A compound with a phenyl group attached to the pyridazine ring.

Uniqueness

Methyl 6-phenylpyridazine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the phenyl group and the carboxylate ester group enhances its reactivity and potential for diverse applications .

Properties

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

methyl 6-phenylpyridazine-3-carboxylate

InChI

InChI=1S/C12H10N2O2/c1-16-12(15)11-8-7-10(13-14-11)9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

TXQDJFQJOHCSRH-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NN=C(C=C1)C2=CC=CC=C2

Origin of Product

United States

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